molecular formula C10H19NO2 B13632629 Ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Cat. No.: B13632629
M. Wt: 185.26 g/mol
InChI Key: SFLUBZLZKLRVGC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a versatile compound used in various scientific research and industrial applications. This compound is characterized by its cyclohexane ring structure, which is substituted with an amino group, a methyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate typically involves the reaction of 3-methylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-amino-3-methylcyclohexane-1-carboxylate: Similar structure but with the amino group at a different position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-amino-3-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)8-5-4-6-10(2,11)7-8/h8H,3-7,11H2,1-2H3

InChI Key

SFLUBZLZKLRVGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1)(C)N

Origin of Product

United States

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